4-anilino-N'-(4-methoxybenzylidene)butanohydrazide
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Description
Synthesis Analysis
The synthesis of "4-anilino-N'-(4-methoxybenzylidene)butanohydrazide" involves acid-catalyzed reactions and other specific chemical processes to achieve the desired compound. A study by Alotaibi et al. (2018) detailed the synthesis from an acid-catalyzed reaction of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide and 4-methoxybenzaldehyde in ethanol under reflux conditions, confirming the structure with spectroscopy and crystallography techniques (Alotaibi et al., 2018).
Molecular Structure Analysis
The molecular structure of the compound has been elucidated through various spectroscopic methods including IR, NMR, and mass spectroscopy, along with single-crystal X-ray diffraction. This comprehensive approach provides insights into the compound’s molecular geometry, confirming the structure and highlighting the significance of hydrogen bonding in stabilizing the molecular arrangement (Alotaibi et al., 2018).
Chemical Reactions and Properties
Research has shown that "4-anilino-N'-(4-methoxybenzylidene)butanohydrazide" participates in various chemical reactions, showcasing its reactivity and potential for forming different derivatives. Studies on its chemical properties have revealed insights into its reactivity patterns, including the formation of complexes and interaction with different chemical agents. The compound's ability to form stable structures with potential biological activities has also been documented (Alotaibi et al., 2018).
Physical Properties Analysis
The physical properties of "4-anilino-N'-(4-methoxybenzylidene)butanohydrazide" have been studied, including its crystal structure and thermal properties. These studies provide valuable information on the stability and phase behavior of the compound under different conditions, which is essential for its practical applications and storage (Zhu & Qiu, 2011).
Chemical Properties Analysis
The chemical properties of "4-anilino-N'-(4-methoxybenzylidene)butanohydrazide" have been explored through various analytical techniques. These studies highlight the compound's interactions with other chemicals, its stability under different chemical environments, and its potential as a precursor for further chemical modifications. Insights into its reactivity, bonding characteristics, and potential for forming complexes have been gained, which are crucial for understanding its applications in various fields (Zhu & Qiu, 2011).
Scientific Research Applications
Structural and Vibrational Analysis
- A study on 4-Methoxy-N-(nitrobenzylidene)-aniline provided insights into its crystal growth, structural, vibrational effects, and hydrogen bonding interactions. The research also delved into its chemical reactivity, antimicrobial activity, inhibitory effects, and molecular dynamic simulation, highlighting its non-linear optical properties (Bravanjalin Subi et al., 2022).
Antimicrobial Activity
- Schiff base compounds, including derivatives like N'-(2-hydroxy-3-methoxybenzylidene)-4-tert-butylbenzohydrazide, were synthesized and characterized for their antimicrobial, antifungal, antioxidant, cytotoxic, and enzymatic activities. These compounds showed remarkable activities across these areas, with significant interaction with SS-DNA via intercalation mode (Sirajuddin et al., 2013).
Synthesis and Biological Activities
- Novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide were synthesized and investigated for their lipase and α-glucosidase inhibition, showing promising anti-lipase activity and anti-α-glucosidase activity (Bekircan et al., 2015).
Chemosensors for Cyanide
- Compounds like N-(2,4-dinitrobenzylidene)-4-methoxyaniline were studied as anionic chromogenic chemosensors for cyanide in a novel strategy. The color change in the presence of cyanide and the kinetic studies of these reactions were significant for understanding the nucleophilic actions of cyanide (Heying et al., 2015).
properties
IUPAC Name |
4-anilino-N-[(E)-(4-methoxyphenyl)methylideneamino]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-23-17-11-9-15(10-12-17)14-20-21-18(22)8-5-13-19-16-6-3-2-4-7-16/h2-4,6-7,9-12,14,19H,5,8,13H2,1H3,(H,21,22)/b20-14+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUAIEQSJVXNBW-XSFVSMFZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CCCNC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)CCCNC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-anilino-N-[(E)-(4-methoxyphenyl)methylideneamino]butanamide |
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